molecular formula C12H16O2S B090847 alpha-Cyclohexylthiophen-3-acetic acid CAS No. 16199-74-9

alpha-Cyclohexylthiophen-3-acetic acid

Cat. No. B090847
CAS RN: 16199-74-9
M. Wt: 224.32 g/mol
InChI Key: OEEPFYFKBOUIEZ-UHFFFAOYSA-N
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Description

Alpha-Cyclohexylthiophen-3-acetic acid, also known as alpha-CTA, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Alpha-CTA has a unique chemical structure that distinguishes it from other NSAIDs, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of alpha-Cyclohexylthiophen-3-acetic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for the inflammatory response in the body, and their inhibition results in a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

Alpha-CTA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Alpha-CTA has also been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the major advantages of alpha-Cyclohexylthiophen-3-acetic acid is its unique chemical structure, which makes it a promising candidate for further investigation. However, there are also some limitations associated with its use in lab experiments. For example, alpha-Cyclohexylthiophen-3-acetic acid has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, its stability in solution can be affected by pH and temperature changes, which can impact the accuracy of experimental results.

Future Directions

There are several potential future directions for research on alpha-Cyclohexylthiophen-3-acetic acid. One area of interest is the development of new formulations that improve its solubility and stability in solution. Another potential direction is the investigation of its effects on other pro-inflammatory cytokines and signaling pathways. Additionally, there is a need for further research on the safety and efficacy of alpha-Cyclohexylthiophen-3-acetic acid in animal models and clinical trials. Overall, the unique chemical structure and potential therapeutic applications of alpha-Cyclohexylthiophen-3-acetic acid make it a promising candidate for further investigation in the field of anti-inflammatory drug development.

Synthesis Methods

The synthesis of alpha-Cyclohexylthiophen-3-acetic acid involves a multistep process that includes the reaction of cyclohexylmagnesium bromide with 3-bromo-thiophene-2-carboxylic acid, followed by oxidation with potassium permanganate and reduction with lithium aluminum hydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

Alpha-CTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation. Alpha-CTA has also been shown to have analgesic and antipyretic effects, making it a promising candidate for the treatment of pain and fever.

properties

IUPAC Name

2-cyclohexyl-2-thiophen-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEPFYFKBOUIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936621
Record name Cyclohexyl(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Cyclohexylthiophen-3-acetic acid

CAS RN

16199-74-9
Record name α-Cyclohexyl-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16199-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclohexylthiophen-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016199749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclohexylthiophen-3-acetic acid
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